

# GSK3787: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: GSK3787

Cat. No.: B1672385

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## Abstract

**GSK3787** is a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR $\delta$ ).<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies associated with **GSK3787**. Its utility as a tool compound in elucidating the biological functions of PPAR $\delta$  is well-documented, making a thorough understanding of its characteristics essential for researchers in metabolic diseases, oncology, and related fields.

## Chemical Identity and Structure

**GSK3787**, with the systematic IUPAC name 4-chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]-benzamide, is a synthetic small molecule.<sup>[3]</sup> It was developed as a highly selective tool for probing PPAR $\delta$  signaling pathways.<sup>[4]</sup>

The chemical structure of **GSK3787** is presented below:

 Chemical structure of GSK3787.

Figure 1: Chemical structure of **GSK3787**.<sup>[5][6]</sup>

## Chemical Identifiers

A summary of the key chemical identifiers for **GSK3787** is provided in Table 1 for easy reference.

Identifier	Value
IUPAC Name	4-chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide[3]
CAS Number	188591-46-0[1][3][7]
Molecular Formula	C <sub>15</sub> H <sub>12</sub> ClF <sub>3</sub> N <sub>2</sub> O <sub>3</sub> S[1][2][3][7]
Molecular Weight	392.78 g/mol [1][2][3]
Canonical SMILES	<chem>C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl</chem> [1]
InChI Key	JFUIMTGOQCQTPF-UHFFFAOYSA-N[3]

## Physicochemical Properties

**GSK3787** is typically supplied as a white to off-white crystalline solid.[2][3] Its solubility and storage conditions are critical for experimental design and are summarized in Table 2.

## Physicochemical Data

Property	Value
Physical Form	Crystalline solid[3]
Purity	≥95% to >98%[3]
Solubility	DMSO: up to 100 mM DMF: 3 mg/mL[3] DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL[3]
Storage (Solid)	-20°C for up to 3 years[2]
Storage (In Solvent)	-80°C for up to 2 years[2]

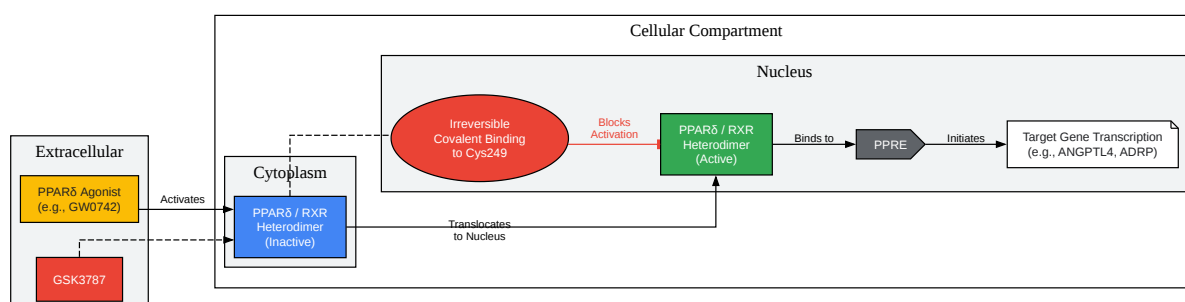
## Pharmacological Properties

**GSK3787** is characterized by its selective and irreversible antagonism of PPAR $\delta$ . Its pharmacological profile makes it a valuable tool for in vitro and in vivo studies.

## Mechanism of Action

**GSK3787** acts as an irreversible antagonist of PPAR $\delta$  by forming a covalent bond with a specific cysteine residue (Cys249) located within the ligand-binding pocket of the receptor.[1][4][5] This covalent modification prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of PPAR $\delta$  target genes.[1][4]

The general signaling pathway of PPAR $\delta$  activation and its inhibition by **GSK3787** is illustrated in the diagram below.



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**Diagram 1:** PPAR $\delta$  Signaling Pathway and **GSK3787** Inhibition.

## Potency and Selectivity

**GSK3787** is a potent antagonist for PPAR $\delta$  with a pIC<sub>50</sub> of 6.6 (equivalent to an IC<sub>50</sub> of approximately 130 nM).[1][2] It exhibits high selectivity, showing no measurable affinity for the other PPAR isoforms, PPAR $\alpha$  and PPAR $\gamma$ , at concentrations where it effectively blocks PPAR $\delta$

( $pIC_{50} < 5$ ).[\[1\]](#)[\[2\]](#)[\[3\]](#) While some studies note a very weak agonist and antagonist effect on PPAR $\gamma$ , the efficacy for this interaction is markedly lower than its potent antagonism of PPAR $\delta$ .  
[\[5\]](#)[\[8\]](#)[\[9\]](#)

## Pharmacological Profile Summary

Parameter	Value	Species
Target	Peroxisome Proliferator-Activated Receptor $\delta$ (PPAR $\delta$ ) <a href="#">[1]</a> <a href="#">[2]</a>	Human, Mouse <a href="#">[1]</a> <a href="#">[2]</a>
Activity	Irreversible Antagonist <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[10]</a>	N/A
$pIC_{50}$	6.6 <a href="#">[1]</a> <a href="#">[2]</a>	Human
$IC_{50}$	~130 nM	Human
Selectivity	No measurable affinity for PPAR $\alpha$ or PPAR $\gamma$ ( $pIC_{50} < 5$ ) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	Human

## Pharmacokinetic Properties

Studies in C57BL/6 mice have demonstrated that **GSK3787** possesses pharmacokinetic properties suitable for in vivo research. It is orally active and achieves effective concentrations in serum.[\[2\]](#)

## Pharmacokinetic Parameters in Mice

Parameter	Route	Dose	Value
C <sub>max</sub>	Oral	10 mg/kg	2.2 ± 0.4 µM (881 ± 166 ng/mL)[2][5]
T <sub>1/2</sub>	Oral	10 mg/kg	2.5 ± 1.1 h (or 2.7 ± 1.1 h)[2][5]
AUC <sub>inf</sub>	Oral	10 mg/kg	3343 ± 332 h*ng/mL[2]
Bioavailability (F)	Oral	10 mg/kg	77 ± 17%[2]
Clearance (CL)	IV	0.5 mg/kg	39 ± 11 (mL/min)/kg[2]
Volume of Distribution (V <sub>ss</sub> )	IV	0.5 mg/kg	1.7 ± 0.4 L/kg[2]

## Key Experimental Protocols

The characterization of **GSK3787** has involved a range of in vitro and in vivo experimental techniques. The methodologies for several key assays are outlined below.

### In Vitro Reporter Gene Assay

This assay is used to determine the functional activity of **GSK3787** on PPAR-dependent transactivation.

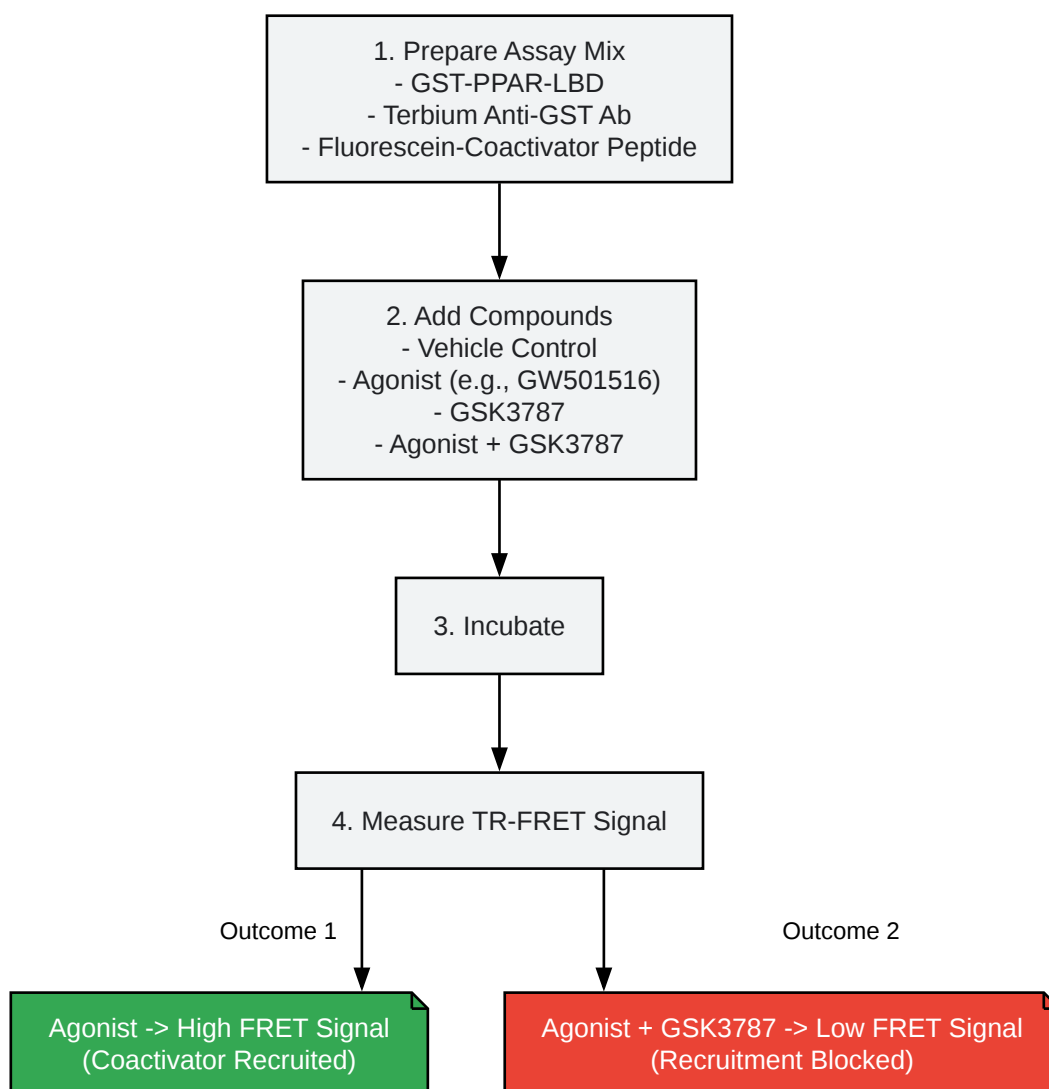
- Objective: To measure the ability of **GSK3787** to antagonize ligand-induced activation of PPAR $\alpha$ , PPAR $\beta/\delta$ , and PPAR $\gamma$ .
- Methodology:
  - NIH-3T3 cells are transiently transfected with reporter vectors for each PPAR isoform.[5][11]
  - Cells are treated for 24 hours with a known PPAR agonist (e.g., GW501516 for PPAR $\beta/\delta$ ) in the presence or absence of **GSK3787** (e.g., 1.0 µM).[5][11]

- Reporter activity (e.g., luciferase) is measured to quantify the level of gene transactivation. [\[11\]](#)
- Antagonism is determined by the reduction in agonist-induced reporter activity in the presence of **GSK3787**.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay assesses the ability of **GSK3787** to modulate the interaction between PPARs and their coregulator peptides.

- Objective: To confirm that **GSK3787**'s antagonism involves altering the recruitment of coactivator or corepressor peptides to the PPAR ligand-binding domain (LBD).
- Methodology:
  - Recombinant GST-tagged PPAR LBD is incubated with a terbium-labeled anti-GST antibody. [\[11\]](#)
  - A fluorescein-labeled coregulator peptide (either a coactivator or corepressor) is added to the mixture, along with a PPAR agonist and/or **GSK3787**. [\[11\]](#)
  - The interaction between the LBD and the peptide brings the terbium and fluorescein into close proximity, allowing for FRET.
  - The TR-FRET signal is measured to quantify the level of interaction. A decrease in the agonist-induced signal for coactivator binding in the presence of **GSK3787** indicates antagonism.



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**Diagram 2:** Workflow for a TR-FRET Coactivator Recruitment Assay.

## Gene Expression Analysis (In Vivo)

This protocol is used to confirm the in vivo efficacy of **GSK3787** in antagonizing PPAR $\delta$ -mediated gene expression.

- Objective: To measure the effect of orally administered **GSK3787** on the expression of PPAR $\delta$  target genes (e.g., Angptl4, Adrp) in a specific tissue.
- Methodology:

- Wild-type and Ppar $\beta/\delta$ -null mice are assigned to treatment groups: Vehicle, PPAR $\beta/\delta$  agonist (e.g., GW0742, 10 mg/kg), **GSK3787** (10 mg/kg), or a combination of agonist and **GSK3787**.<sup>[5]</sup>
- Compounds are administered by oral gavage.<sup>[5]</sup>
- After a set time (e.g., 3 hours), animals are euthanized, and target tissues (e.g., colon epithelium) are collected.<sup>[5]</sup>
- Total RNA is isolated from the tissue using a standard method like TRIzol reagent.<sup>[5]</sup>
- Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of target genes.
- Results are normalized to a housekeeping gene, and the fold change in expression relative to the vehicle control group is calculated.<sup>[5]</sup>

## Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if the changes in gene expression are due to altered binding of the PPAR $\beta/\delta$  protein to the promoter regions of its target genes.

- Objective: To measure the occupancy of PPAR $\beta/\delta$  on the promoter regions of target genes like Angptl4 and Adrp in response to treatment.
- Methodology:
  - Following in vivo treatment as described in section 5.3, tissue samples are collected and treated with formaldehyde to cross-link proteins to DNA.
  - The chromatin is sheared into smaller fragments.
  - An antibody specific to PPAR $\beta/\delta$  is used to immunoprecipitate the protein-DNA complexes.
  - The cross-links are reversed, and the associated DNA is purified.



- qPCR is used to quantify the amount of specific promoter DNA (containing the Peroxisome Proliferator Response Element, PPRE) that was bound to PPAR $\beta/\delta$ .
- Reduced promoter occupancy in the agonist + **GSK3787** group compared to the agonist-only group indicates antagonism at the level of DNA binding.[5][8]

## Conclusion

**GSK3787** is a well-characterized, selective, and irreversible PPAR $\delta$  antagonist. Its defined chemical structure, reliable physicochemical properties, and documented pharmacological profile make it an indispensable tool for investigating the diverse biological roles of PPAR $\delta$ . The experimental protocols detailed herein provide a foundation for its effective use in both in vitro and in vivo research settings, facilitating further discoveries in PPAR $\delta$ -related biology and pharmacology.

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